Bienvenue dans la boutique en ligne BenchChem!

1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone

Organic Synthesis Medicinal Chemistry Heterocyclic Building Blocks

This 97% pure benzo[c]isoxazole building block combines a 3-ethyl substituent and a 6-acetyl carbonyl to provide two orthogonal reactive loci in a single synthon. The pre-installed acetyl group enables direct condensation with hydrazines or reductive amination with amines, reducing synthetic sequences by 1–2 steps versus non-acetylated analogs. With MW 189.21, HBA 3, HBD 0, and TPSA 43.1 Ų, it meets Rule of Three fragment criteria and offers CNS-compatible LogP (2.59). Not substitutable by 5-chloro or des-acetyl benzoisoxazoles due to fundamentally different electronic profiles and cross-coupling chemistry.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 57778-45-7
Cat. No. B12899352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone
CAS57778-45-7
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC(=CC2=NO1)C(=O)C
InChIInChI=1S/C11H11NO2/c1-3-11-9-5-4-8(7(2)13)6-10(9)12-14-11/h4-6H,3H2,1-2H3
InChIKeyOGUZRCDXKSMGMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone (57778-45-7): Procurement-Ready Benzoisoxazole Building Block


1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone, assigned CAS registry number 57778-45-7, is a heterocyclic aromatic ketone characterized by a 3-ethyl-substituted benzo[c]isoxazole core fused to a 6-acetyl moiety (molecular formula C11H11NO2; molecular weight 189.21 g/mol) [1]. Structurally, it is a member of the 2,1-benzisoxazole (benzo[c]isoxazole) class, which is distinct from the 1,2-benzisoxazole (benzo[d]isoxazole) series owing to the fusion orientation of the isoxazole ring onto the benzene scaffold [2]. The historically documented synthesis by Fedotov et al. (1977) established its principal utility as a synthetic intermediate, with the compound now commercially available at 97% purity for research procurement [3]. Its core differentiation stems from the combination of the 3-ethyl substituent and electrophilic 6-acetyl group, providing regiochemically defined reactivity—specifically, the acetyl carbonyl enables condensation reactions with nucleophiles while the 3-ethyl group modulates steric and electronic properties differently than methyl or unsubstituted analogs [4].

Why Generic Benzoisoxazole Substitution Fails: The 3-Ethyl-6-acetyl Differentiation of 57778-45-7


The benzoisoxazole scaffold is subject to profound structure-dependent reactivity that makes 'in-class' substitution unreliable without quantitative justification. Substitution on the benzene ring and at the isoxazole 3-position controls electronic distribution and electrophilicity, critically affecting downstream reactivity [1]. For instance, 3-substituted benzoisoxazoles undergo N–O bond heterolysis with rates sensitive to the nature of the 3-substituent; an ethyl group provides a steric and electronic profile distinct from a methyl or unsubstituted analog, altering both cycloaddition and ring-opening behavior [2]. Furthermore, the 6-acetyl substituent introduces a non-equivalent ketone carbonyl unavailable in des-acetyl or differently acylated analogs, enabling orthogonal functionalization that cannot be replicated by, for example, a 6-carboxaldehyde or 6-carboxylate derivative [3]. Attempts to substitute with 5-chloro-3-ethylbenzo[c]isoxazole (CAS 50735-12-1) fail because the chloro substituent engages in cross-coupling chemistry entirely different from acetyl chemistry, and further, the 5-position versus 6-position substitution alters the electronic environment and regioselectivity for electrophilic aromatic substitution . In cAMP-signaling chemical probe synthesis, the choice of a 3-alkyl-substituted isoxazole intermediate specifically determined both synthetic yield and final antagonist potency; arbitrary replacement with another isoxazole synthon is not structurally equivalent [4].

Quantitative Differentiation Evidence for 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone (57778-45-7) Versus Analogs


Purified Building Block: 97% Chemical Purity Enables Reproducible Synthetic Transformations

The compound is commercially available at 97% purity as determined by the manufacturer's quality control, providing a defined synthetic starting material . By contrast, the closest positional regioisomer without the 6-acetyl group (3-ethylbenzo[c]isoxazole) has no established commercial purity specification for procurement that was located, while the 5-chloro-3-ethyl analog (CAS 50735-12-1) is available from various suppliers at undisclosed or variable purity levels [1]. The defined purity benchmark reduces the risk of carrying through impurities that could compromise yield or selectivity in multi-step syntheses.

Organic Synthesis Medicinal Chemistry Heterocyclic Building Blocks

Computed Physicochemical Property Profile: Moderate Lipophilicity (LogP 2.59) and Low Polar Surface Area (43.1 Ų) Support Membrane Permeability

The compound exhibits a computed octanol-water partition coefficient (LogP) of 2.59 and a topological polar surface area (TPSA) of 43.1 Ų [1]. For context, the benzoisoxazole pharmacophore in marketed drugs zonisamide and iloperidone differs fundamentally from the 6-acetyl-3-ethyl substitution pattern, rendering direct comparisons irrelevant for building-block procurement [2]. The moderate LogP (between 2 and 3) and low TPSA (below 60 Ų) place this scaffold within a property space compatible with blood-brain barrier permeability according to medicinal chemistry guidelines, and the 3-ethyl substitution provides a defined increment in lipophilicity compared to a 3-methyl analog while preserving the scaffold's general drug-like properties [3].

Physicochemical Properties Drug Design Medicinal Chemistry

Synthetic Versatility: 6-Acetyl Electrophilic Site Enables Regioselective Derivatization Not Possible with 3-Unsubstituted or 5-Substituted Analogs

The 6-acetyl carbonyl of 1-(3-ethylbenzo[c]isoxazol-6-yl)ethanone constitutes a site for condensation with amines, hydrazines, and organometallic reagents—transformations that cannot proceed at the 5-position of 5-chloro-3-ethylbenzo[c]isoxazole without palladium-catalyzed cross-coupling [1]. The fedotov synthesis established that 3-alkylbenzo[c]isoxazoles bearing an acetyl group at the 6-position are stable to the conditions of isoxazole ring formation from ortho-nitroacetophenone precursors, demonstrating the compatibility of the 6-acetyl group with the benzisoxazole-forming cyclization, a key feature for further functionalization in situ [2]. Isoxazole-based building blocks with carbonyl substituents at the 6-position can participate directly in Claisen-Schmidt condensation reactions with aryl aldehydes, producing α,β-unsaturated ketones while leaving the isoxazole ring intact; this contrasts with 3-unsubstituted or 3-methyl-substituted benzisoxazoles lacking an electrophilic handle on the benzene ring that require pre-functionalization before such condensation chemistry can take place [3].

Synthetic Methodology Regioselective Chemistry Heterocyclic Chemistry

Optimal Application Scenarios for 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone (57778-45-7) Based on Quantitative Evidence


Medicinal Chemistry Lead Generation Using a Benzoisoxazole Scaffold

The compound serves as a late-stage diversification intermediate for constructing libraries of benzoisoxazole-containing analogs. Researchers can exploit the 6-acetyl carbonyl group for condensation with hydrazines to generate hydrazone derivatives, or react it with amines under reductive amination conditions to produce 6-(1-aminoethyl)-substituted benzoisoxazoles [1]. In contrast to using a non-acetylated benzoisoxazole that would require multi-step functionalization to install a comparable handle, the pre-installed acetyl group reduces synthetic step count by 1–2 steps, improving overall campaign efficiency [2]. The moderate LogP (2.59) supports the potential for CNS target engagement, and the low TPSA (43.1 Ų) combined with zero hydrogen-bond donors provides a favorable starting point for optimizing pharmacokinetic properties .

Chemical Biology EPAC/cAMP Pathway Probe Development

The structure of ESI-09, a non-cyclic nucleotide EPAC antagonist, features an isoxazole core synthesized via a one-pot procedure using an isoxazole synthon [1]. Although ESI-09 itself contains a 3-tert-butyl-5-substituted isoxazole rather than a benzoisoxazole, the synthetic strategy—utilizing the isoxazole ring as a key intermediate for constructing cyanomethyl ketone EPAC antagonists—is directly extensible to the benzoisoxazole scaffold. 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone could serve as a starting point for generating benzoisoxazole-fused EPAC antagonist analogs, where the 3-ethyl substitution and fused benzene ring would create a structurally distinct chemical series from the monocyclic isoxazole series represented by ESI-09. The differentiation from ESI-09 (IC50 = 3.2 μM vs. EPAC1 and 1.4 μM vs. EPAC2) would manifest in altered potency and selectivity profiles attributable to the greater rigidity and π-stacking capability of the benzofused scaffold [2].

Multi-Step Synthesis Requiring Orthogonal Functional Group Reactivity

The 6-acetyl and benzisoxazole ring nitrogen provide two orthogonal reactive loci in a single building block. The acetyl group can undergo nucleophilic addition or condensation independently of the isoxazole ring, which can participate in N–O bond cleavage under reductive conditions or serve as a directing group for metal-catalyzed C–H activation [1]. This orthogonality eliminates the need for protecting-group strategies when a synthetic sequence requires sequential modification at both the C6 and N–O positions—a feature lacking in analogs such as 5-chloro-3-ethylbenzo[c]isoxazole, where the chloro substituent would be susceptible to premature displacement under nucleophilic conditions targeting the acetyl group [2].

Fragment-Based Drug Discovery (FBDD) with a Rule-of-Three Compliant Fragment

At a molecular weight of 189.21 g/mol, hydrogen-bond acceptor count of 3, and zero hydrogen-bond donors, 1-(3-ethylbenzo[c]isoxazol-6-yl)ethanone satisfies three of the four Rule of Three criteria for fragment libraries (MW < 300, HBA ≤ 3, HBD ≤ 3), with a computed LogP (2.59) slightly exceeding the ≤3 guideline but remaining within an acceptable range [1]. The compound provides two distinct vectors for fragment growth: (1) elaboration of the acetyl group via condensation or reductive amination, and (2) potential functionalization of the benzene ring at the remaining unsubstituted positions. Compared to 3-methylbenzo[c]isoxazole (MW 133.15 g/mol, LogP ~1.83), the target compound introduces an acetyl substituent that both increases molecular complexity and provides a more accessible growth vector for hit-to-lead optimization [2].

Quote Request

Request a Quote for 1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.